
rac Benzyl Phenylephrine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Benzyl Phenylephrine-d3 (Phenylephrine Impurity D): is a deuterated analogue of rac Benzyl Phenylephrine. It is an impurity of Phenylephrine, a medication primarily used as a decongestant to relieve nasal discomfort caused by colds, allergies, and hay fever. The compound has a molecular formula of C16H19NO2 and a molecular weight of 257.33 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of rac Benzyl Phenylephrine-d3 involves the incorporation of deuterium atoms into the molecular structure of Benzyl Phenylephrine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process includes purification steps such as crystallization, distillation, and chromatography to obtain the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: : rac Benzyl Phenylephrine-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products: : The major products formed from these reactions include deuterated alcohols, amines, ketones, and various substituted derivatives .
Applications De Recherche Scientifique
rac Benzyl Phenylephrine-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Mécanisme D'action
The mechanism of action of rac Benzyl Phenylephrine-d3 involves its interaction with adrenergic receptors in the body. The compound mimics the action of endogenous catecholamines, leading to vasoconstriction and decongestion. The deuterium atoms in the compound may alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
rac Benzyl Phenylephrine: The non-deuterated analogue of rac Benzyl Phenylephrine-d3.
Phenylephrine: A widely used decongestant with similar pharmacological effects.
Ephedrine: Another sympathomimetic amine with decongestant properties.
Uniqueness: : this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and interactions of deuterated compounds. This makes it valuable in research and development, particularly in the fields of pharmacokinetics and drug metabolism .
Propriétés
IUPAC Name |
3-[2-[benzyl(trideuteriomethyl)amino]-1-hydroxyethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZPOHBHNEKIM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)


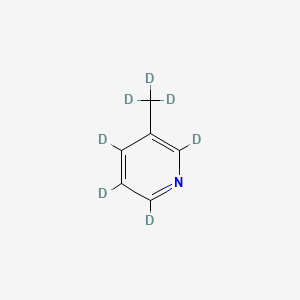
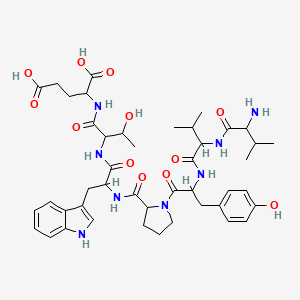
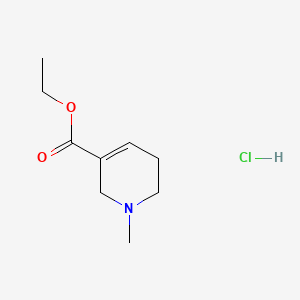

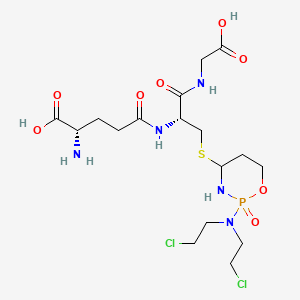
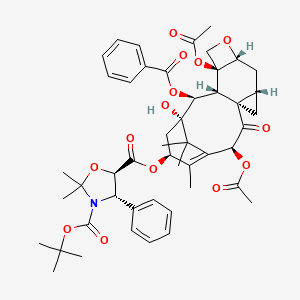
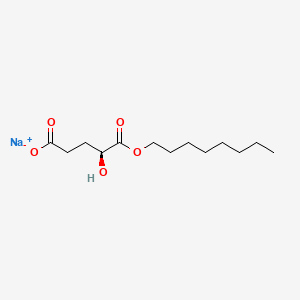
![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
